

3,5-Dibromo-4-nitro-1H-pyrazole solubility information

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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

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An In-depth Technical Guide to the Solubility Profile of **3,5-Dibromo-4-nitro-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or industrial applications, a thorough understanding of its solubility is paramount. Solubility influences bioavailability, formulation, and the design of synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **3,5-Dibromo-4-nitro-1H-pyrazole**, offering a framework for its characterization and application in research and development.

Introduction: The Pyrazole Scaffold in Modern Science

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.^{[1][2]} Its unique structure allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.^[1] Pyrazole derivatives are cornerstones of several blockbuster drugs and are actively investigated for anti-inflammatory, antimicrobial, and antineoplastic properties.^{[2][3]} The compound **3,5-Dibromo-4-nitro-1H-pyrazole** (Figure 1) combines this valuable scaffold with electron-withdrawing nitro

and bromo substituents, making it a versatile building block for novel chemical entities.[4] Understanding its fundamental physicochemical properties, particularly solubility, is a critical first step in unlocking its therapeutic potential.

Figure 1: Chemical Structure of **3,5-Dibromo-4-nitro-1H-pyrazole**

CAS Number: 104599-36-2[5]

Molecular Formula: C₃HBr₂N₃O₂[5]

Molecular Weight: 270.87 g/mol [5]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The key features of **3,5-Dibromo-4-nitro-1H-pyrazole** suggest a complex solubility profile. The presence of the N-H group and the nitro group provides sites for hydrogen bonding with polar solvents. However, the bulky, lipophilic bromine atoms and the aromatic pyrazole ring contribute to poor aqueous solubility.

A key predictor of solubility is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility.

Property	Value	Source
Molecular Weight	270.87 g/mol	PubChem[5]
CAS Number	104599-36-2	ChemScene[6]
Computed LogP	1.84 - 2.1	ChemScene, PubChem[5][6]
Hydrogen Bond Donors	1	ChemScene[6]
Hydrogen Bond Acceptors	3	ChemScene[6]
Topological Polar Surface Area (TPSA)	71.82 Å ²	ChemScene[6]

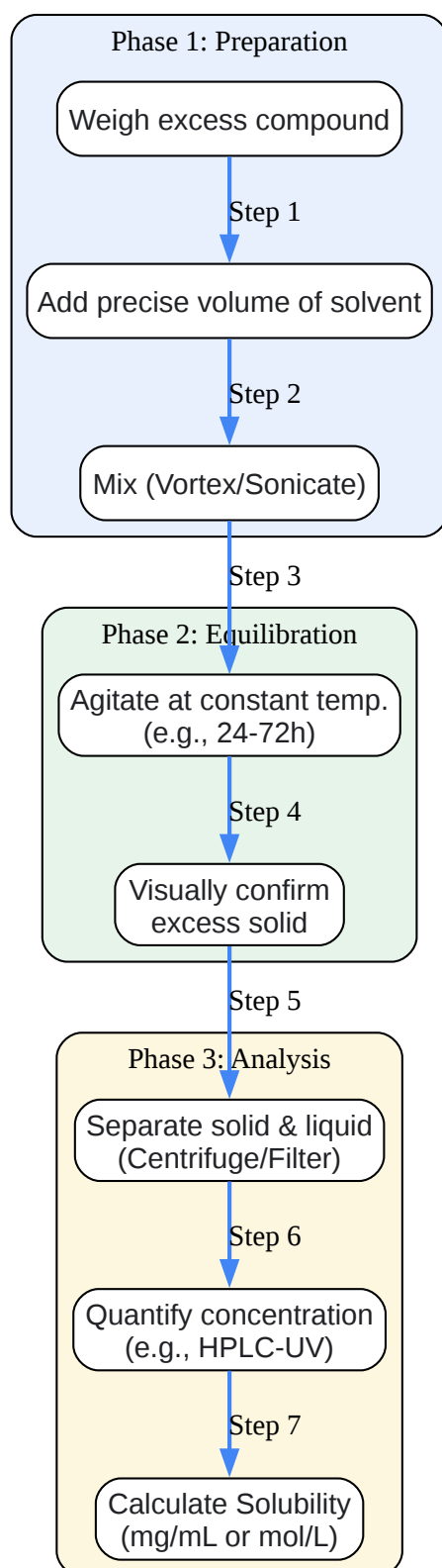
Based on these properties, particularly the positive LogP value, **3,5-Dibromo-4-nitro-1H-pyrazole** is predicted to be poorly soluble in water. Its solubility is expected to be higher in polar aprotic organic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can solvate the molecule effectively. Moderate solubility may be observed in alcohols like ethanol and methanol.

Experimental Determination of Solubility

For a compound with low expected aqueous solubility, a robust and validated experimental protocol is essential. The "shake-flask" method by Higuchi and Connors is the gold standard for determining thermodynamic equilibrium solubility.^[7] This method involves generating a saturated solution in equilibrium with an excess of the solid compound.^{[7][8]}

General Experimental Workflow

The following workflow outlines the necessary steps for accurately determining the solubility of **3,5-Dibromo-4-nitro-1H-pyrazole**. The causality behind this sequence is to first establish a saturated solution at equilibrium and then accurately quantify the dissolved solute concentration.



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Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; the confirmation of excess solid in Step 3 ensures that the measured concentration represents the true saturation point.

- Preparation of Test Solvents: A range of solvents should be selected to cover different polarities. Recommended solvents include:
 - Purified Water (or buffered solutions at various pH values)
 - Methanol (MeOH)
 - Ethanol (EtOH)
 - Dimethyl Sulfoxide (DMSO)
 - Acetonitrile (ACN)
 - N,N-Dimethylformamide (DMF)
 - Tetrahydrofuran (THF)
- Sample Preparation:
 - Add an excess amount of **3,5-Dibromo-4-nitro-1H-pyrazole** (e.g., 5-10 mg) to a series of glass vials. The key is to add enough compound so that undissolved solid remains after equilibration.^[8]
 - Precisely add a known volume (e.g., 1.0 mL) of each selected solvent to the vials.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this is typically 24 to 72 hours.^[8]

- After the agitation period, allow the vials to stand at the same constant temperature to let undissolved solids settle. Visually confirm that excess solid is still present in each vial.
- Sample Separation and Analysis:
 - Carefully withdraw a sample from the supernatant. It is critical not to disturb the solid material.
 - To ensure complete removal of undissolved solids, the sample should be filtered through a chemically inert filter (e.g., 0.22 μm PTFE) or centrifuged at high speed.
 - Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be used for accurate quantification.

Illustrative Data Presentation

While specific experimental data is not publicly available, the results of such an experiment would be summarized as follows. This table serves as a template for presenting solubility data.

Solvent	Polarity Index	Predicted Solubility Category	Illustrative Solubility (mg/mL)
Water (pH 7.4)	10.2	Very Poorly Soluble	< 0.01
Ethanol	4.3	Sparingly Soluble	~0.5 - 1.5
Acetonitrile	5.8	Sparingly Soluble	~1.0 - 2.5
Tetrahydrofuran (THF)	4.0	Soluble	~10 - 20
Dimethyl Sulfoxide (DMSO)	7.2	Freely Soluble	> 50

Strategies for Solubility Enhancement

For drug development, if the aqueous solubility of a lead compound like **3,5-Dibromo-4-nitro-1H-pyrazole** is found to be a limiting factor, several formulation strategies can be employed to improve it.^[9]

- **Co-solvents:** Mixing water with a miscible organic solvent (e.g., ethanol, propylene glycol) can significantly increase the solubility of lipophilic compounds.^[7]
- **Surfactants:** The use of surfactants above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.^[9]
- **pH Adjustment:** As a pyrazole, the compound is weakly acidic. Adjusting the pH of the aqueous medium can ionize the molecule, which typically increases solubility. Determining the compound's pKa is a prerequisite for this approach.
- **Complexation:** Using complexing agents like cyclodextrins can form inclusion complexes with the drug molecule, shielding its lipophilic parts and enhancing aqueous solubility.^[7]

Caption: Strategies to Enhance Aqueous Solubility.

Safety and Handling

3,5-Dibromo-4-nitro-1H-pyrazole is classified as hazardous.^[5] Researchers must consult the material safety data sheet (MSDS) before handling. General precautions for handling similar nitroaromatic compounds include:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^[10]
- **Ventilation:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[11]
- **Handling:** Avoid contact with skin and eyes. Prevent dust formation and accumulation.^[10]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.^[12]

Conclusion

While quantitative solubility data for **3,5-Dibromo-4-nitro-1H-pyrazole** is not readily available in public literature, its molecular structure provides a strong basis for predicting its solubility profile. It is expected to be a poorly water-soluble compound with higher solubility in polar aprotic organic solvents. This technical guide provides the necessary theoretical background and a robust experimental framework for researchers to accurately determine its solubility across a range of relevant solvents. A precise understanding of this fundamental property is indispensable for advancing the study of this promising pyrazole derivative in drug discovery and beyond.

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